Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride
Overview
Description
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is a compound with the molecular formula C11H12Cl2N2O4 HCl and a molecular weight of 307.14 36.46 . It is a metabolite of Anagrelide , a drug used for the treatment of essential thrombocytosis, a condition characterized by high platelet counts .
Molecular Structure Analysis
The InChI key for this compound is OUUNBAYMSDWITP-UHFFFAOYSA-N . The InChI string is InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H . The canonical SMILES string is CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N+[O-].Cl .Physical And Chemical Properties Analysis
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride is a solid powder . Other physical and chemical properties such as melting point, boiling point, vapor pressure, and density are not provided in the available resources.Scientific Research Applications
Analytical Method Development
- A sensitive method for quantitative determination of related compounds, utilizing electron capture gas chromatography, was described by Higuchi, Sasaki, & Sado (1975). This method could potentially be adapted for Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride.
Synthesis of Metabolites
- The synthesis of metabolites of closely related compounds, which can inform processes for synthesizing metabolites of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride, was explored by Shibanuma et al. (1980).
Chemical Synthesis and Reactivity
- Hartenstein & Sicker (1993) investigated the synthesis of cyclic hydroxamic acids and lactams, which could provide insights into the chemical behavior of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride (Hartenstein & Sicker, 1993).
Pharmacokinetic Studies
- Research by Higuchi & Shiobara (1980) on pharmacokinetics in dogs using deuterium-labelled compounds could inform similar studies for Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride.
Spectrofluorometric Analysis
- A method developed for the determination of substituted tetrahydrocarbazoles might be applicable to the analysis of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride in biological samples (de Silva et al., 1977).
Catalysis and Hydrolysis Studies
- Studies on the catalysis of ester hydrolysis, such as by Bender & Turnquest (1957), could provide a framework for understanding the hydrolytic behavior of Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride (Bender & Turnquest, 1957).
Synthesis of Related Compounds
- Research by Yavari, Nasiri, & Djahaniani (2005) on the synthesis of related compounds could provide insights into synthetic pathways relevant to Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride.
properties
IUPAC Name |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4.ClH/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13;/h3-4,14H,2,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNBAYMSDWITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride | |
CAS RN |
70380-50-6 | |
Record name | Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70380-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[(2,3-dichloro-6-nitrophenyl)methyl]-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CXX9E3AJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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